5-(Naphthalen-2-YL)nicotinic acid
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Overview
Description
5-(Naphthalen-2-YL)nicotinic acid, also known as 5-(2-Naphthalenyl)-3-pyridinecarboxylic acid, is a chemical compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a nicotinic acid moiety, making it a derivative of nicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-YL)nicotinic acid typically involves the reaction of 2-naphthylamine with nicotinic acid under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
5-(Naphthalen-2-YL)nicotinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential interactions with nicotinic acid receptors in the nervous system.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-2-YL)nicotinic acid involves its interaction with nicotinic acid receptors (nAChRs) in the nervous system. These receptors are ionotropic and composed of five subunits, which can be either homomeric or heteromeric. The compound binds to these receptors, influencing neuronal excitability and cell signaling pathways . This interaction can modulate various neurological functions and has implications for diseases related to the nervous system.
Comparison with Similar Compounds
Similar Compounds
5-(Naphthalen-1-YL)nicotinic acid: Similar in structure but with the naphthalene ring attached at a different position.
Nicotinic acid: The parent compound, lacking the naphthalene ring.
2-Naphthylamine: A precursor in the synthesis of 5-(Naphthalen-2-YL)nicotinic acid.
Uniqueness
This compound is unique due to the presence of both a naphthalene ring and a nicotinic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-naphthalen-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-8-14(9-17-10-15)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKBXZKTPZAFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CN=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679491 |
Source
|
Record name | 5-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192964-64-9 |
Source
|
Record name | 5-(Naphthalen-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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